molecular formula C9H12FN3O4 B13856260 5'-Deoxy-5-fluorocytidine-13C,15N2

5'-Deoxy-5-fluorocytidine-13C,15N2

Cat. No.: B13856260
M. Wt: 248.19 g/mol
InChI Key: YSNABXSEHNLERR-ODXAEXDMSA-N
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Description

5'-Deoxy-5-fluorocytidine-13C,15N2 is a useful research compound. Its molecular formula is C9H12FN3O4 and its molecular weight is 248.19 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H12FN3O4

Molecular Weight

248.19 g/mol

IUPAC Name

4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-5-fluoro(213C,1,3-15N2)pyrimidin-2-one

InChI

InChI=1S/C9H12FN3O4/c1-3-5(14)6(15)8(17-3)13-2-4(10)7(11)12-9(13)16/h2-3,5-6,8,14-15H,1H3,(H2,11,12,16)/t3-,5-,6-,8-/m1/s1/i9+1,12+1,13+1

InChI Key

YSNABXSEHNLERR-ODXAEXDMSA-N

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)[15N]2C=C(C(=[15N][13C]2=O)N)F)O)O

Canonical SMILES

CC1C(C(C(O1)N2C=C(C(=NC2=O)N)F)O)O

Origin of Product

United States

Contextualizing Fluoropyrimidine Research and Nucleoside Analogues

Fluoropyrimidines represent a class of antimetabolite drugs that are structurally similar to naturally occurring pyrimidines, the building blocks of nucleic acids. A cornerstone of this research area is the use of nucleoside analogues—modified versions of the nucleosides that constitute DNA and RNA. These analogues can interfere with the synthesis of nucleic acids, thereby inhibiting the proliferation of rapidly dividing cells, a hallmark of cancer.

5'-Deoxy-5-fluorocytidine (B193531) is a synthetic fluorinated nucleoside analogue of cytidine (B196190). It plays a crucial role as an intermediate in the metabolic activation of the oral chemotherapeutic agent, capecitabine (B1668275). st-andrews.ac.uknih.gov The study of such analogues is pivotal for understanding drug metabolism and for the rational design of new anticancer agents.

The metabolic pathway of capecitabine is a multi-step enzymatic process that ultimately leads to the formation of the active cytotoxic compound, 5-fluorouracil (B62378) (5-FU). This conversion process is a key area of investigation, as the efficacy and selectivity of the parent drug depend on the enzymatic activities within both healthy and tumor tissues. nih.gov

Significance of Isotopic Labeling ¹³c, ¹⁵n₂ in Biochemical Research

Isotopic labeling involves the replacement of an atom in a molecule with its isotope, which has a different number of neutrons but the same chemical properties. The use of stable (non-radioactive) isotopes such as carbon-13 (¹³C) and nitrogen-15 (B135050) (¹⁵N) is of paramount importance in biochemical research for several reasons:

Metabolic Tracing: Stable isotopes serve as powerful tracers to elucidate metabolic pathways. By introducing a labeled compound into a biological system, researchers can track its conversion into various metabolites using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

Quantitative Analysis: Isotopically labeled compounds are extensively used as internal standards in quantitative bioanalysis. This allows for the precise measurement of the concentration of their unlabeled counterparts in complex biological matrices such as plasma and tissues. st-andrews.ac.uk

Mechanism of Action Studies: Labeled compounds can help in understanding the mechanism of action of drugs and the kinetics of enzymatic reactions. By following the labeled atoms, scientists can identify the specific bonds that are broken and formed during a reaction.

In the case of 5'-Deoxy-5-fluorocytidine-¹³C,¹⁵N₂, the dual labeling provides a more comprehensive view of its metabolic fate. The ¹³C atoms allow for tracing the carbon skeleton of the molecule, while the ¹⁵N₂ atoms track the fate of the pyrimidine (B1678525) ring's nitrogen atoms. This dual-labeling strategy is particularly valuable for detailed metabolic flux analysis.

Below is an interactive data table detailing the properties of 5'-Deoxy-5-fluorocytidine-¹³C,¹⁵N₂.

PropertyValue
Chemical Formula C₈¹³CH₁₂FN¹⁵N₂O₄
Molecular Weight 248.19 g/mol
Unlabeled CAS Number 66335-38-4
Isotope Labeling Type Carbon-13, Nitrogen-15
Application Labeled metabolite of Capecitabine (B1668275)

Research Trajectory of 5 Deoxy 5 Fluorocytidine As a Model Compound

Advanced Synthetic Routes for Isotopically Labeled 5'-Deoxy-5-fluorocytidine

The synthesis of 5'-Deoxy-5-fluorocytidine, and particularly its isotopically labeled form, is a multi-step process that requires careful control over reaction conditions to achieve the desired product with high yield and purity. While various synthetic strategies exist, a common approach involves the modification of a pre-existing nucleoside scaffold.

One established method begins with a related nucleoside, such as 5-fluoro-2′-deoxyuridine. acs.org The conversion to the cytidine analogue can be achieved through a series of chemical transformations. This often involves protecting the hydroxyl groups on the sugar moiety to prevent side reactions, followed by a chemical modification of the uracil (B121893) base to a cytosine base. A key step in synthesizing the 5'-deoxy-5-fluoro variant is the specific introduction of a fluorine atom at the 5' position of the sugar ring. This is typically accomplished by activating the 5'-hydroxyl group, making it a good leaving group, and then introducing fluoride (B91410) via a nucleophilic substitution reaction. Finally, a deprotection step removes the protecting groups to yield the target compound. nih.gov

Another synthetic strategy might involve building the molecule from smaller, already labeled fragments. For instance, a labeled cytidine base could be coupled with a modified ribose sugar that already contains the 5'-fluoro group. The choice of synthetic route often depends on the availability of starting materials, the desired location of the isotopic labels, and the required scale of the synthesis. nih.gov Challenges in these syntheses include ensuring the stability of the glycosidic bond and controlling the stereochemistry at each chiral center.

Isotopic Enrichment Strategies for ¹³C and ¹⁵N₂ Atoms

Incorporating stable isotopes like ¹³C and ¹⁵N into the 5'-Deoxy-5-fluorocytidine molecule is essential for its use in sensitive analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). silantes.com The enrichment strategy is highly dependent on the desired labeling pattern.

For the incorporation of ¹⁵N₂ into the cytosine ring, a common method is to start the synthesis with a simple, commercially available precursor that is already enriched with ¹⁵N. For example, ¹⁵N-labeled urea (B33335) can be used as a source of the two nitrogen atoms in the pyrimidine (B1678525) ring. This ensures that both nitrogen atoms at positions 1 and 3 of the cytosine base are the ¹⁵N isotope. synzeal.com

The incorporation of ¹³C can be more varied. If specific positions are to be labeled, a starting material with ¹³C at the desired location is used. nih.gov For more uniform labeling, biological production methods can be employed. Organisms like Escherichia coli can be grown in media where the sole carbon source is ¹³C-labeled glucose. nih.govnih.gov These bacteria then synthesize nucleosides, including cytidine, with a high incorporation of ¹³C throughout the molecule. This method is particularly useful for producing uniformly labeled compounds for structural biology studies. nih.gov The level of isotopic enrichment, which is critical for the quality of subsequent analytical experiments, is typically aimed to be above 98%. nih.govnih.gov

Spectroscopic and Chromatographic Characterization of Research Grade Isotope-Labeled Compounds

To ensure the identity, purity, and correct isotopic labeling of 5'-Deoxy-5-fluorocytidine-¹³C,¹⁵N₂, a combination of advanced analytical techniques is employed.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful, non-destructive technique for structural elucidation.

¹³C NMR is crucial for verifying the incorporation and position of the ¹³C labels. The signals from the labeled carbons are significantly enhanced, and their chemical shifts confirm their location within the molecule. nih.govmdpi.com

¹⁵N NMR , often performed using indirect detection methods like HSQC (Heteronuclear Single Quantum Coherence) due to the low sensitivity of the ¹⁵N nucleus, confirms the presence of the ¹⁵N isotopes in the cytosine ring. nih.gov The coupling between adjacent ¹³C and ¹⁵N atoms can also provide valuable structural information. nih.govrsc.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the precise molecular weight of the compound, which directly confirms the number of incorporated heavy isotopes. nih.gov Tandem mass spectrometry (MS/MS) can be used to fragment the molecule, and the masses of the resulting fragments can help to pinpoint the location of the labels. nih.govacs.org

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the chemical purity of the final product. nih.gov The compound is passed through a column, and its retention time is compared to a known standard. A single, sharp peak indicates a high degree of purity, which is often required to be greater than 95% for research applications. lgcstandards.com

Table 1: Representative Analytical Data for Research Grade 5'-Deoxy-5-fluorocytidine-¹³C,¹⁵N₂

AnalysisTechniqueSpecificationPurpose
PurityHPLC>95%Ensures the absence of chemical impurities. lgcstandards.com
Identity¹H NMR, ¹³C NMRConsistent with structureConfirms the chemical structure of the compound. mdpi.com
Molecular WeightHRMSMatches theoretical massConfirms the incorporation of the correct number of isotopes. nih.gov
Isotopic EnrichmentNMR or MS>98% for each isotopeDetermines the percentage of molecules that contain the heavy isotopes. nih.govnih.gov

Enzymatic Conversion Mechanisms of 5'-Deoxy-5-fluorocytidine-13C,15N2

The conversion of capecitabine to its active form, 5-fluorouracil (5-FU), is a three-step enzymatic cascade where 5'-DFCR is the first metabolite. patsnap.comontosight.aiontosight.ai This process is designed to selectively generate the cytotoxic agent within tumor tissues, which have higher concentrations of certain activating enzymes. patsnap.commedchemexpress.com

The initial step in the metabolic activation of the prodrug capecitabine is its hydrolysis to 5'-deoxy-5-fluorocytidine (5'-DFCR). nih.gov This reaction is catalyzed by carboxylesterase (CES) enzymes, which cleave the carbamate (B1207046) side chain of capecitabine. nih.govmu-varna.bg Research has identified two primary human carboxylesterase isozymes involved in this process:

CES1A1 : Predominantly located in the liver, both in the cytosol and microsomes, CES1A1 plays a significant role in the first-pass metabolism of capecitabine. mu-varna.bgmu-varna.bgnih.gov

CES2 : Mainly expressed in the gastrointestinal tract and the liver. nih.govmu-varna.bgmu-varna.bg

Studies using recombinant human carboxylesterases have examined the steady-state kinetics of capecitabine hydrolysis. Both CES1A1 and CES2 have been shown to hydrolyze capecitabine to 5'-DFCR with similar catalytic efficiencies. nih.gov However, the relative expression of these enzymes in different tissues can lead to variations in prodrug activation. For instance, the high expression of CES2 in the intestine may contribute to local activation. nih.gov The use of this compound as an internal standard in such studies allows for precise quantification of the rate of its formation from the parent prodrug.

EnzymePrimary LocationRole in Capecitabine ActivationCatalytic Efficiency (min⁻¹ mM⁻¹)
CES1A1 Liver (cytosol, microsomes)Hydrolyzes capecitabine to 5'-DFCR14.7 nih.gov
CES2 Intestine, LiverHydrolyzes capecitabine to 5'-DFCR12.9 nih.gov
CES3 -Little to no catalytic activity with capecitabine- nih.gov

Following its formation, 5'-DFCR undergoes further enzymatic conversion. ontosight.aiontosight.ai The use of this compound allows researchers to meticulously follow these subsequent metabolic steps.

Cytidine Deaminase (CDA): This enzyme is responsible for the deamination of 5'-DFCR to its next intermediate, 5'-deoxy-5-fluorouridine (5'-DFUR). patsnap.commedchemexpress.comkarger.com CDA is found in both the liver and in tumor tissues. patsnap.comresearchgate.net Studies have shown that the level of CDA activity in cancer cells can influence their sensitivity to fluoropyrimidine treatment, as it is a rate-limiting step in the activation pathway. karger.comresearchgate.net By using the isotopically labeled 5'-DFCR, the conversion rate to the labeled 5'-DFUR can be accurately measured, providing insights into CDA activity in various experimental models. karger.com

Thymidine Phosphorylase (TP): The final and crucial activation step is the conversion of 5'-DFUR to the active cytotoxic agent, 5-fluorouracil (5-FU). patsnap.comontosight.ai This reaction is catalyzed by thymidine phosphorylase (TP), also known as platelet-derived endothelial cell growth factor. nih.govnih.gov A key aspect of this therapeutic strategy is that TP is expressed at significantly higher levels in many tumor tissues compared to corresponding normal tissues. patsnap.comnih.govnih.gov This preferential expression leads to the targeted release of 5-FU at the tumor site. Research has demonstrated a correlation between TP expression levels in tumors and the efficacy of treatment. aacrjournals.orgelsevierpure.com

Tracing Metabolic Fluxes of Isotope-Labeled Fluoropyrimidine Derivatives in Experimental Systems

Stable isotope labeling is a powerful technique in metabolomics to trace the flow of atoms through metabolic pathways, a field known as metabolic flux analysis. biorxiv.orgnih.govnih.gov By introducing a compound labeled with stable isotopes like ¹³C and ¹⁵N, such as this compound, researchers can track the labeled atoms as they are incorporated into downstream metabolites. biorxiv.orgyoutube.com This approach provides a dynamic view of metabolic processes that is not achievable with simple concentration measurements.

Once this compound is introduced into an experimental system (e.g., cell culture or in vivo models), the isotopic labels are carried through the metabolic cascade. The primary labeled downstream metabolites include:

5'-Deoxy-5-fluorouridine (5'-DFUR)-13C,15N2 : Formed by the action of cytidine deaminase.

5-Fluorouracil (5-FU)-13C,15N2 : The final active metabolite, formed by thymidine phosphorylase.

Further 5-FU catabolites : Such as α-fluoro-β-alanine (FBAL), which would also carry the isotopic labels. drugbank.com

The identification and quantification of these labeled molecules are typically performed using high-sensitivity analytical methods like ultra-high performance liquid chromatography coupled with tandem mass spectrometry (UPLC-MS/MS). nih.gov This technique can separate the various metabolites and, by detecting their specific mass-to-charge ratios, can distinguish between the unlabeled (natural abundance) and the ¹³C and ¹⁵N-enriched isotopologues. biorxiv.orgnih.gov This allows for the precise measurement of the flux through each step of the pathway.

Labeled MetabolitePrecursorEnzymeAnalytical Method
This compound CapecitabineCarboxylesteraseUPLC-MS/MS nih.gov
5'-Deoxy-5-fluorouridine-13C,15N2 This compoundCytidine DeaminaseUPLC-MS/MS nih.gov
5-Fluorouracil-13C,15N2 5'-Deoxy-5-fluorouridine-13C,15N2Thymidine PhosphorylaseUPLC-MS/MS nih.gov
α-fluoro-β-alanine-13C,15N2 5-Fluorouracil-13C,15N2Dihydropyrimidine (B8664642) Dehydrogenase, etc.UPLC-MS/MS nih.gov

Isotope-labeled substrates are invaluable for detailed investigations into enzyme kinetics and specificity. nih.gov By monitoring the rate of formation of a labeled product from a labeled substrate, researchers can calculate key kinetic parameters. For example, studies have determined the apparent Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the formation of 5'-DFCR from capecitabine by different CES isozymes. nih.govnih.gov

In one study, the apparent Km and Vmax values for 5'-DFCR formation by a purified cytosolic CES1A1 were found to be 19.2 mM and 88.3 nmol/min/mg protein, respectively. nih.gov Similarly, research on thymidine phosphorylase has determined its Km for 5'-DFUR to be 1.69 x 10⁻³ M. jst.go.jp Using this compound and its subsequent labeled metabolites allows for the precise measurement of these rates in complex biological mixtures, helping to elucidate the efficiency and substrate preference of each enzyme in the metabolic chain under various physiological or experimental conditions. This detailed kinetic information is fundamental for building predictive models of drug metabolism and response.

Molecular and Cellular Investigations of Pharmacological Action

Interference with Deoxyribonucleic Acid and Ribonucleic Acid Synthesis Pathways

The primary mechanism through which 5'-Deoxy-5-fluorocytidine (B193531) exerts its cytotoxic effects is by disrupting the synthesis of DNA and RNA. ontosight.aipatsnap.com Following its conversion to 5-FU, further metabolic steps lead to the formation of active metabolites that interfere with these fundamental cellular processes. drugbank.combccancer.bc.ca

A crucial step in the mechanism of action of 5'-Deoxy-5-fluorocytidine is the inhibition of thymidylate synthase (TS), a key enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication. nih.govnih.gov After its formation from 5'-Deoxy-5-fluorocytidine, 5-FU is metabolized to 5-fluoro-2'-deoxyuridine (B1346552) monophosphate (FdUMP). researchgate.netbccancer.bc.ca FdUMP acts as a potent inhibitor of TS by forming a stable ternary complex with the enzyme and the cofactor 5,10-methylenetetrahydrofolate. researchgate.netcalis.edu.cn This inhibition blocks the conversion of deoxyuridine monophosphate (dUMP) to dTMP, leading to a depletion of thymidine (B127349) nucleotides required for DNA synthesis. researchgate.netnih.gov The cytotoxicity of related compounds like 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd) has been shown to be reversible with the addition of thymidine, highlighting the critical role of TS inhibition. nih.govnih.gov

Interactive Table: Key Metabolites and Their Role in TS Inhibition

Metabolite Precursor Key Enzyme in Formation Target Mechanism of Action
5'-Deoxy-5-fluorocytidine Capecitabine (B1668275) Carboxylesterase - Intermediate metabolite
5'-Deoxy-5-fluorouridine (Doxifluridine) 5'-Deoxy-5-fluorocytidine Cytidine (B196190) Deaminase - Intermediate metabolite
5-Fluorouracil (B62378) (5-FU) 5'-Deoxy-5-fluorouridine Thymidine Phosphorylase - Active drug

The inhibition of thymidylate synthase by the metabolic products of 5'-Deoxy-5-fluorocytidine leads to significant perturbations in the intracellular nucleotide pools. The primary effect is the depletion of dTMP, which in turn halts DNA synthesis. nih.govpatsnap.com This "thymineless death" is a major contributor to the cytotoxic effects observed in rapidly dividing cancer cells. nih.gov In addition to dTMP depletion, the administration of fluoropyrimidines can lead to an imbalance in other deoxynucleotide pools. patsnap.com Furthermore, metabolites of 5-FU, such as 5-fluorouridine (B13573) triphosphate (FUTP), can be incorporated into RNA, disrupting RNA processing and function. patsnap.comnih.gov Another metabolite, 5-fluorodeoxyuridine triphosphate (FdUTP), can be misincorporated into DNA, further contributing to DNA damage and cell death. drugbank.comcalis.edu.cn

Cellular Responses and Signalling Perturbations in Research Cell Lines

The interference with DNA and RNA synthesis triggers a cascade of cellular responses, ultimately leading to the inhibition of tumor growth. These responses have been characterized in various research cell lines, providing insights into the broader cellular impact of 5'-Deoxy-5-fluorocytidine.

Treatment with 5'-Deoxy-5-fluorocytidine and its parent compound capecitabine has been shown to inhibit the proliferation of various cancer cell lines. medchemexpress.comnih.gov For instance, 5'-Deoxy-5-fluorocytidine at a concentration of 200 μM significantly inhibits the proliferation of chemotherapy-resistant A549 lung cancer cells. medchemexpress.com The active metabolite, 5-FU, has been demonstrated to cause cell growth inhibition in a dose-dependent manner in cell lines such as the colon cancer HCT-116 cells. brieflands.com The primary mechanism for this growth inhibition is the induction of cell cycle arrest, particularly in the S-phase, which is the phase of DNA synthesis. bccancer.bc.canih.gov By depleting the necessary building blocks for DNA replication, the cell cycle is halted, preventing cell division.

Interactive Table: IC50 Values of Fluoropyrimidines in a Colon Cancer Cell Line

Compound Cell Line Exposure Time IC50 (µM)
5'-fluoro-2'-deoxycytidine (FdCyd) HCT-116 24h 1.72 ± 0.23
5'-fluoro-2'-deoxycytidine (FdCyd) HCT-116 48h 1.63 ± 0.21
5-azacytidine (5-AzaC) HCT-116 24h 2.18 ± 0.33
5-azacytidine (5-AzaC) HCT-116 48h 1.98 ± 0.29
5-aza-2'–deoxycytidine (5-Aza-CdR) HCT-116 24h 4.08 ± 0.61

Data from a study on the effects of different cytidine analogs on the HCT-116 colon cancer cell line. brieflands.com

The development of resistance to fluoropyrimidine-based chemotherapy is a significant clinical challenge. nih.gov Preclinical models have been instrumental in elucidating the mechanisms of acquired resistance. For 5-FU and by extension its prodrugs like 5'-Deoxy-5-fluorocytidine, several resistance mechanisms have been identified. These include alterations in the enzymes involved in the metabolism of 5-FU, such as increased activity of dihydropyrimidine (B8664642) dehydrogenase (DPD), which catabolizes and inactivates 5-FU. bccancer.bc.canih.gov Mutations in the target enzyme, thymidylate synthase, that reduce its affinity for FdUMP can also confer resistance. researchgate.net Furthermore, defects in the cellular uptake of the drug or its precursors can limit its efficacy. nih.gov In some fungal models, resistance to the related compound 5-fluorocytosine (B48100) has been linked to mutations in genes responsible for its conversion to toxic metabolites, such as FUR1 and FCY2. wustl.eduresearchgate.net

Analytical Applications and Methodological Advancements in Research

Quantitative Mass Spectrometry for 5'-Deoxy-5-fluorocytidine-13C,15N2 and Its Metabolites

Quantitative mass spectrometry (MS), particularly when coupled with liquid chromatography (LC), is a cornerstone for the bioanalysis of 5'-Deoxy-5-fluorocytidine (B193531) and its metabolic cascade. The use of its stable isotope-labeled form, this compound, is integral to the development of robust and reliable analytical methods.

The quantification of 5'-Deoxy-5-fluorocytidine (5'-dFCR), an intermediate metabolite of the prodrug capecitabine (B1668275), is essential for pharmacokinetic and metabolic studies. ingentaconnect.com To this end, researchers have developed and validated highly sensitive and specific ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods for its simultaneous measurement along with other related metabolites in biological matrices like human plasma. nih.gov

These methods typically involve a sample preparation step, such as protein precipitation, followed by chromatographic separation on a reverse-phase column (e.g., C18) using a gradient elution. ingentaconnect.comnih.gov The mass spectrometer, often equipped with an electrospray ionization (ESI) source, is operated in multiple reaction monitoring (MRM) mode to ensure selectivity and sensitivity. mdpi.com For instance, 5'-dFCR is typically quantified in the positive ion mode. ingentaconnect.comnih.gov Validation of these bioanalytical methods is performed according to international guidelines, establishing key parameters such as linearity, accuracy, precision, selectivity, and the lower limit of quantification (LLOQ). mdpi.com Research has demonstrated the reliability of these assays for the quantitative analysis of 5'-dFCR in plasma samples over specific concentration ranges. nih.gov

ParameterFindingSource(s)
Instrumentation Ultra-high performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) nih.gov
Sample Matrix Human Plasma ingentaconnect.comnih.gov
Sample Preparation Protein Precipitation ingentaconnect.com
Chromatography Acquity UPLC HSS T3 column with gradient elution nih.gov
Ionization Mode Electrospray Ionization (ESI), Positive Mode for 5'-dFCR ingentaconnect.comnih.gov
Linear Range for 5'-dFCR 10.0 to 1,000 ng/mL ingentaconnect.comnih.gov
Total Run Time As low as 5-9 minutes nih.govnih.gov

The gold standard for quantitative bioanalysis by mass spectrometry is the stable isotope dilution (SID) method. In this approach, a known quantity of a stable isotope-labeled analogue of the analyte is added to the sample at the beginning of the analytical process. This compound is ideally suited for this purpose, serving as the internal standard (IS) for the quantification of endogenous or unlabeled 5'-Deoxy-5-fluorocytidine. nih.govnih.gov

Because the labeled internal standard is chemically identical to the analyte, it co-elutes chromatographically and experiences similar ionization efficiency and matrix effects during MS analysis. However, it is differentiated by its higher mass-to-charge ratio (m/z) due to the incorporated ¹³C and ¹⁵N isotopes. lgcstandards.comlgcstandards.com This co-analysis allows for the correction of any analyte loss during sample preparation and variations in instrument response. The ratio of the signal from the unlabeled analyte to the known concentration of the labeled internal standard provides a highly accurate and precise quantification. The use of stable isotopically labeled internal standards is a recurring and essential feature in validated methods for measuring capecitabine's metabolic pathway. ingentaconnect.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Tracking and Structural Elucidation

The specific labeling of 5'-Deoxy-5-fluorocytidine with NMR-active nuclei (¹³C and ¹⁵N) transforms it into a powerful probe for studies using Nuclear Magnetic Resonance (NMR) spectroscopy. This enables researchers to track its metabolic fate and investigate its interactions with biological macromolecules at an atomic level.

Metabolic flux analysis (MFA) uses isotope tracers to map the flow of atoms through metabolic pathways. nih.gov By introducing this compound into a biological system, the ¹³C and ¹⁵N atoms act as beacons that can be tracked by NMR spectroscopy. nih.gov As the compound is metabolized, the labels are incorporated into downstream metabolites, such as 5-fluorouracil (B62378) (5-FU) and its subsequent products.

13C-NMR and 15N-NMR experiments can identify these labeled metabolites and, crucially, determine the exact position of the isotopic labels within their molecular structures. nist.gov This positional information provides detailed insights into the specific enzymatic reactions and pathways involved in the compound's biotransformation. nih.govbham.ac.uk For example, tracking the ¹⁵N labels can elucidate the roles of transamination reactions in nitrogen metabolism. nih.gov This approach allows for a quantitative understanding of carbon and nitrogen fluxes, revealing how cells process the drug and which metabolic routes are most active. nih.govbham.ac.uk

Understanding how a drug or its metabolites interact with their biological targets is fundamental to drug discovery. Advanced NMR techniques can provide high-resolution structural and dynamic information about these interactions in solution. The presence of ¹³C, ¹⁵N, and the inherent ¹⁹F nucleus in this compound makes it an excellent substrate for these studies. nih.govresearchgate.net

Techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify which small molecules in a mixture are binding to a target protein, while transferred Nuclear Overhauser Effect (trNOE) experiments can reveal the conformation of the ligand when it is bound to its receptor. sci-hub.se Furthermore, chemical shift mapping using ¹H-¹⁵N or ¹H-¹³C HSQC spectra of an isotopically labeled protein can identify the binding site of the unlabeled ligand. Conversely, using the labeled ligand with an unlabeled protein allows for detailed characterization of the ligand's binding environment. nih.gov The unique ¹⁹F-¹³C spin pair in particular offers advantages, such as sharper linewidths in NMR spectra, facilitating the clear delineation of molecular structures and binding pockets in large biomolecules like RNA. nih.gov

Preclinical Research Applications and Model System Studies

In Vitro Research in Disease-Specific Cell Lines

The cytotoxic potential of the metabolic pathway involving 5'-DFCR has been extensively evaluated in various cancer cell lines. The efficacy relies on the sequential enzymatic conversion to 5-FU and its subsequent anabolism to cytotoxic nucleotides that disrupt DNA and RNA synthesis. researchgate.net

The metabolic activation of capecitabine (B1668275) via 5'-DFCR is crucial for its activity in solid tumors. In vitro studies have explored this pathway's efficacy in key cancer types.

Pancreatic Cancer: Research on novel amide conjugates of 5'-DFCR has been conducted using pancreatic ductal adenocarcinoma (PDAC) cell lines. A 2024 study tested six new conjugates of 5'-DFCR with hydroxycinnamic acids against the primary BxPC-3 and metastatic AsPC-1 pancreatic cancer cell lines. nih.govresearchgate.net The conjugates displayed greater efficacy against the primary BxPC-3 cells. nih.govrsc.org For instance, conjugate 1 , featuring a para-(acetyloxy)coumaroyl substituent, was identified as the most potent against BxPC-3 cells. nih.govresearchgate.net

Colorectal Cancer: As a key intermediate of capecitabine, 5'-DFCR is integral to one of the standard treatment backbones for colorectal cancer. spandidos-publications.com Studies using colorectal cancer cell lines like HCT-8 have been instrumental in understanding the metabolism and cytotoxicity of the capecitabine pathway. nih.gov The sensitivity of these cells is linked to their ability to metabolize fluoropyrimidine prodrugs to 5-FU. nih.gov Furthermore, studies in the HCT-116 colon cancer cell line with the related fluoropyrimidine, 5'-fluoro-2'-deoxycytidine (FdCyd), showed significant inhibition of cell growth and induction of apoptosis. brieflands.com

Breast Cancer: The efficacy of the capecitabine pathway has been demonstrated in breast cancer cell models such as MCF-7. nih.gov The cytotoxic activity of downstream metabolites has been shown to be particularly effective in breast carcinoma cell lines, highlighting the clinical relevance of the metabolic conversion involving 5'-DFCR. nih.gov

Table 1: In Vitro Activity of 5'-DFCR Conjugates and Related Compounds in Cancer Cell Lines An interactive table detailing the half-maximal inhibitory concentrations (IC₅₀) of various compounds in different cancer cell lines.

Compound Cell Line Cancer Type IC₅₀ (µM) Source
Conjugate 1 (para-coumaric acid deriv.) BxPC-3 Pancreatic 14 nih.gov, researchgate.net
Conjugate 2 (ortho-coumaric acid deriv.) BxPC-3 Pancreatic 45 nih.gov
Conjugate 6 (caffeic acid deriv.) BxPC-3 Pancreatic 30 nih.gov
Conjugate 1 (para-coumaric acid deriv.) AsPC-1 Pancreatic 37 nih.gov, researchgate.net
Conjugate 2 (ortho-coumaric acid deriv.) AsPC-1 Pancreatic 133 nih.gov
Conjugate 6 (caffeic acid deriv.) AsPC-1 Pancreatic 46 nih.gov
5'-dFUrd (Doxifluridine) MCF-7 Breast 34 nih.gov
5'-dFUrd (Doxifluridine) HCT-8 Colorectal 195 nih.gov
5'-dFUrd (Doxifluridine) Colo-357 Pancreatic 155 nih.gov
FdCyd (5-Fluoro-2'-deoxycytidine) HCT-116 Colorectal 1.72 (24h) brieflands.com

The therapeutic profile of the capecitabine pathway, including its intermediate 5'-DFCR, is often contextualized by comparing it with other fluoropyrimidine nucleosides. In vitro studies have compared the cytotoxicity of compounds like 5-fluorocytidine (B16351) (FCyd), 5-fluoro-2'-deoxycytidine (B1672315) (FdCyd), 5-fluorouridine (B13573) (FUrd), and 5-fluoro-2'-deoxyuridine (B1346552) (FdUrd). nih.gov

In HeLa cells, FCyd demonstrated significantly higher cytotoxicity than its base, 5-fluorocytosine (B48100) (5-FC). nih.gov In the HT29 colorectal cancer cell line, FdCyd inhibited cell growth at all tested concentrations, and FdUrd was significantly more efficacious than 5-FU across all concentrations. nih.gov Such comparative analyses are crucial for understanding the structure-activity relationships and mechanisms of action. For instance, some research suggests that 2'-deoxy-5-fluorocytidine might be less toxic to human primary cells compared to 5-fluorocytidine, indicating a potentially better side-effect profile. nih.gov These studies help in the rational design of new derivatives and prodrugs with improved therapeutic indices. nih.gov

In Vivo Investigations in Experimental Animal Models

In vivo studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) profile of a drug, which cannot be fully replicated in vitro.

While specific pharmacokinetic data for 5'-DFCR is often embedded within studies of its parent compound capecitabine, research on its downstream metabolites provides critical insights. Pharmacokinetic studies of 5-FU and its direct precursor 5'-dFUR have been conducted in rats. nih.gov These studies revealed that after administration, the systemic exposure (area under the curve) to 5'-dFUR was 40- to 100-fold higher than that of 5-FU, indicating efficient conversion but also rapid clearance of 5-FU. nih.gov

Both 5-FU and 5'-dFUR were found to exhibit nonlinear elimination kinetics, suggesting that their metabolic pathways can become saturated at higher administration rates. nih.gov Such studies in murine models are fundamental for interpreting toxicity and efficacy data and for designing clinical trials. fda.gov The use of isotopically labeled standards like 5'-Deoxy-5-fluorocytidine-13C,15N2 is critical in these studies for precise quantification of the unlabeled metabolite.

The biochemical effects of the capecitabine metabolic pathway are ultimately mediated by 5-FU and its active metabolites. The primary mechanism of action is the inhibition of thymidylate synthase by the metabolite fluorodeoxyuridine monophosphate (FdUMP), which halts DNA synthesis. researchgate.netresearchgate.netnih.gov Animal studies allow for the direct measurement of these effects in both tumor and healthy tissues. Research has shown that the conversion of 5'-DFUR to 5-FU by thymidine (B127349) phosphorylase is higher in tumor tissues compared to healthy tissues, which is the basis for capecitabine's tumor-selective activity. nih.govmedchemexpress.com Evaluating the levels of key enzymes and metabolites in animal tissues helps to validate the proposed mechanism of action and selectivity of the prodrug approach.

Rational Design and Preclinical Assessment of Novel Conjugates and Prodrugs

To improve upon the therapeutic window of existing fluoropyrimidines, significant research has focused on creating novel conjugates and prodrugs of intermediates like 5'-DFCR. The presence of a free amino group in the 5'-DFCR structure makes it a suitable scaffold for designing new derivatives. nih.gov

A recent strategy involved synthesizing amide conjugates of 5'-DFCR with various hydroxycinnamic acids (HCAs), which are natural compounds with potential anticancer properties. nih.govresearchgate.net These conjugates were designed as prodrugs to be potentially activated by carboxylesterase 2 (CES2), an enzyme often overexpressed in tumors. The in vitro assessment against pancreatic cancer cells showed that these novel conjugates had cytotoxic activity comparable to 5-FU, but with improved selectivity against cancer cells versus normal fibroblasts. nih.gov

Another approach involved synthesizing a series of 5'-deoxy-5-fluorocytidine (B193531) derivatives with modified cyclic carbonates. nih.gov In vitro and in vivo testing revealed that two of these derivatives, 5d and 5e , were more potent anticancer compounds than capecitabine, particularly against the L1210 leukemia cell line. nih.gov These studies exemplify the rational design process, where intermediates of established drugs are chemically modified to enhance efficacy, improve tumor targeting, and potentially reduce systemic toxicity.

Synthetic Strategies for Next-Generation Fluoropyrimidine Derivatives

The development of novel fluoropyrimidine derivatives aims to improve upon the therapeutic index of established drugs like 5-fluorouracil (B62378) (5-FU). This involves designing molecules with enhanced tumor selectivity and reduced systemic toxicity. A key aspect of this research is understanding the metabolic fate of these new drug candidates. Stable isotope labeling is a powerful tool in this endeavor, providing a means to trace the biotransformation of a compound in complex biological systems. nih.gov

The synthesis of isotopically labeled nucleosides, including those with 13C and 15N, is a well-established field. nih.gov These methods are critical for producing the analytical standards and tracers needed to support the development of new drugs. For instance, the synthesis of fully [13C/15N] labeled pyrimidine (B1678525) nucleosides has been achieved from labeled starting materials like 13C-glucose and labeled nucleobases. nih.gov Such synthetic approaches are foundational for creating compounds like this compound.

While direct synthesis of next-generation fluoropyrimidine therapeutics incorporating stable isotopes for reasons other than analytical tracking is not widely documented, the principles of isotopic labeling are integral to their development. The knowledge gained from metabolic studies using labeled compounds informs the rational design of new derivatives with improved pharmacokinetic profiles. nih.gov For example, understanding how a lead compound is metabolized in preclinical models helps chemists to modify its structure to enhance stability or alter its metabolic pathway, potentially leading to a more effective and safer drug. nih.gov

In Vitro and In Vivo Efficacy Screening in Research Models

The preclinical evaluation of new anticancer agents involves extensive in vitro and in vivo screening to determine their efficacy and to elucidate their mechanisms of action. 5'-Deoxy-5-fluorocytidine itself is a metabolite of the widely used oral chemotherapeutic agent Capecitabine. hmdb.ca The ultimate cytotoxic effect of Capecitabine is mediated by its conversion to 5-fluorouracil (5-FU).

In the context of preclinical research, this compound serves a critical function as an internal standard for quantitative bioanalysis. Its primary role is in pharmacokinetic studies that measure the concentration of Capecitabine and its metabolites in biological matrices such as plasma and tissue. The use of a stable isotope-labeled internal standard is the gold standard in mass spectrometry-based quantification, as it corrects for variations in sample processing and instrument response, ensuring the accuracy and precision of the results.

While there is a lack of published studies where this compound is itself the therapeutic agent being screened for efficacy, the data generated using it as an analytical tool are vital for interpreting the results of in vitro and in vivo experiments with unlabeled fluoropyrimidine derivatives. For instance, when a new fluoropyrimidine analog is tested in a cancer cell line or an animal model, accurate measurement of its conversion to active metabolites is crucial for understanding its potency and mechanism of action.

Table 1: Representative In Vitro and In Vivo Research Applications Utilizing Stable Isotope Labeled Compounds in Drug Development

Research ApplicationModel SystemRole of Isotopically Labeled CompoundResearch Finding
Metabolic Profiling In vitro (cell cultures), In vivo (animal models)Tracer to elucidate metabolic pathwaysIdentification of key metabolites and enzymatic conversions of a drug candidate. nih.govnih.gov
Pharmacokinetic Analysis In vivo (animal models)Internal standard for quantitative analysisDetermination of drug absorption, distribution, metabolism, and excretion (ADME) profiles.
Target Engagement In vitro (cell cultures), In vivo (animal models)Labeled drug to measure binding to the target proteinConfirmation that the drug interacts with its intended molecular target in a biological system.
Fluxomics In vitro (cell cultures)Labeled nutrients to measure metabolic fluxUnderstanding how a drug alters cellular metabolic pathways. nih.gov

The insights gained from studies employing stable isotope labeling are instrumental in the decision-making process of drug development. They help researchers to select the most promising drug candidates for further investigation and to design clinical trials that are more likely to succeed. The use of compounds like this compound, therefore, represents a fundamental component of the preclinical research pipeline for the next generation of fluoropyrimidine-based cancer therapies.

Future Perspectives and Translational Research Frontiers

Advancements in High-Throughput Isotope Tracing Methodologies

The use of stable isotopes in metabolic research has been a cornerstone for understanding the intricate pathways of drug metabolism. nih.govyoutube.com The development of high-throughput screening (HTS) methodologies combined with stable isotope labeling is set to revolutionize the field. acs.orgnih.govresearchgate.net

Key Research Findings:

Enhanced Sensitivity and Reliability: Novel approaches using stable-isotope trapping, often in combination with mass spectrometry, have demonstrated great sensitivity and reliability in screening for reactive metabolites. acs.org This allows for the analysis of a large volume of compounds daily. acs.org

Whole-Organism Metabolic Profiling: Techniques have been developed for whole-plant metabolic profiling using stable isotope labeling, allowing for precise quantification of assimilation, translocation, and molecular reallocation of labeled compounds. nih.gov This approach has significant potential for studying drug distribution and metabolism in preclinical models.

Automated Column Chemistry: The development of automated column chemistry systems for isotope analysis allows for a high throughput of samples, significantly increasing the efficiency of research that relies on isotopic measurements. researchgate.net

The application of 5'-Deoxy-5-fluorocytidine-13C,15N2 in these advanced HTS platforms will enable researchers to trace its metabolic fate with unprecedented detail and speed. By tracking the 13C and 15N labels, scientists can precisely map the conversion of 5'-Deoxy-5-fluorocytidine (B193531) to its downstream metabolites, including the active drug 5-fluorouracil (B62378) (5-FU). medchemexpress.comiiarjournals.org This will provide critical insights into the enzymatic processes involved and how they are influenced by genetic and physiological factors. nih.govnih.govresearchgate.net

Integration of Metabolomics and Proteomics with Labeled Compound Studies

The integration of metabolomics and proteomics with stable isotope labeling offers a systems-level view of cellular responses to drug administration. nih.govnih.govacs.org This multi-omics approach provides a more complete picture than any single 'omic' technology alone.

Detailed Research Findings:

Metabolite Identification and Quantification: Stable isotope labeling is a powerful tool for overcoming major limitations in metabolomics, including metabolite identification and quantification. nih.govacs.org The use of labeled compounds like this compound allows for accurate comparative quantification, avoiding matrix effects that can interfere with measurements. nih.gov

Pathway Discovery: Isotope-labeling techniques are instrumental in discovering and elucidating metabolic networks. nih.gov By tracing the labeled atoms from this compound, researchers can uncover novel metabolic pathways and connections.

Flux Analysis: Tracking metabolite labeling from stable isotope tracers can reveal pathway activities, a concept known as metabolic flux analysis. nih.govcreative-proteomics.comuu.nl This provides a dynamic understanding of how metabolic pathways are altered in response to the drug.

By using this compound, researchers can perform studies where the labeled metabolome is analyzed alongside changes in the proteome. This can reveal correlations between the expression of metabolic enzymes and the flux through the fluoropyrimidine metabolic pathway. For instance, the activity of cytidine (B196190) deaminase, the enzyme that converts 5'-Deoxy-5-fluorocytidine to 5'-deoxy-5-fluorouridine, could be correlated with proteomic data to identify regulatory proteins. iiarjournals.orgnih.govresearchgate.net

Development of Advanced Imaging Probes for Research

In vivo imaging is a critical tool for drug development, allowing for the non-invasive visualization of drug distribution and target engagement. nih.gov While specific imaging probes for 5'-Deoxy-5-fluorocytidine are not yet established, the principles of probe development offer a clear path forward.

Key Principles of Imaging Probe Development:

High Selectivity and Affinity: An ideal imaging probe must bind to its target with high selectivity and affinity. nih.gov

Blood-Brain Barrier Penetration: For neurological applications, the probe must be able to cross the blood-brain barrier. nih.gov

Favorable Pharmacokinetics: The probe should be cleared quickly from non-target tissues to ensure a high signal-to-noise ratio. nih.gov

This compound itself is not an imaging agent. However, it can be used in the development and validation of such probes. For example, it could be used in competition assays to determine the binding affinity and selectivity of a newly developed PET or SPECT ligand designed to target one of the enzymes in the fluoropyrimidine metabolic pathway. Furthermore, understanding the metabolic fate of 5'-Deoxy-5-fluorocytidine through isotope tracing studies can inform the design of more stable and specific imaging agents. nih.govnih.gov There is also potential in conjugating 5'-Deoxy-5-fluorocytidine with other molecules to create targeted drug delivery systems that could also incorporate an imaging component. nih.govrsc.org

Computational Modeling and Artificial Intelligence in Fluoropyrimidine Research

Computational modeling and artificial intelligence (AI) are becoming indispensable tools in drug discovery and development, from target identification to predicting drug resistance. mdpi.comnih.govnih.govresearchgate.net

Applications in Fluoropyrimidine Research:

Predictive Models for Drug Response: AI and machine learning algorithms can be used to develop models that predict a patient's response to fluoropyrimidine-based chemotherapy based on genetic and clinical data. pharmacytimes.comnih.govnih.gov

Understanding Drug Resistance: Mathematical modeling can provide insights into the mechanisms of drug resistance, helping to devise strategies to overcome it. nih.gov

Molecular Dynamics Simulations: These simulations can unravel the dynamic behavior of biomolecules, such as the interaction of fluoropyrimidine metabolites with their target enzymes. arxiv.org

The data generated from studies using this compound can be used to build and refine these computational models. For example, quantitative data on the metabolic flux through the fluoropyrimidine pathway can be used to create more accurate pharmacokinetic and pharmacodynamic (PK/PD) models. mdpi.com This can lead to more personalized treatment strategies by predicting an individual's metabolic profile and their likely response to capecitabine (B1668275). pharmacytimes.com AI can also be leveraged to analyze the large and complex datasets generated by integrated 'omics' studies involving this labeled compound, identifying novel biomarkers and therapeutic targets. nih.gov

Q & A

Q. What is the significance of 13C and 15N2 isotopic labeling in 5'-Deoxy-5-fluorocytidine for metabolic tracer studies?

The isotopic labeling enables precise tracking of metabolic pathways and quantification of drug metabolites. 13C and 15N2 labels allow researchers to distinguish endogenous molecules from administered compounds using techniques like mass spectrometry or NMR. For example, 15N2 labeling is critical in nitrogen flux studies, while 13C aids in carbon metabolism analysis. Proper validation of isotopic enrichment (≥98%) via 1H-NMR or LC-MS is essential to ensure data reliability .

Q. How should researchers handle solubility challenges when preparing 5'-Deoxy-5-fluorocytidine-13C,15N2 for in vitro assays?

The compound is slightly soluble in DMSO and methanol. For cellular assays, dissolve in DMSO first (≤1% final concentration to avoid cytotoxicity), then dilute in buffer. Pre-warm solvents to 37°C to enhance dissolution. For insoluble residues, use sonication (20–40 kHz, 10–15 minutes) followed by centrifugation (12,000 × g, 5 minutes) to isolate the dissolved fraction .

Q. What methods are recommended to verify the purity and isotopic integrity of this compound?

Use triple-quadrupole LC-MS to confirm isotopic mass shifts (e.g., +2 Da for 15N2). High-resolution NMR (e.g., 13C-NMR) can validate positional labeling. Purity (≥98%) should be confirmed via HPLC with UV detection at 260 nm, using a C18 column and a water-acetonitrile gradient (0.1% formic acid). Cross-reference with unlabelled standards to rule out contamination .

Q. What are the optimal storage conditions to maintain the stability of this compound?

Store lyophilized powder at -20°C in airtight, light-protected vials. For reconstituted solutions, aliquot and store at -80°C (avoid repeated freeze-thaw cycles). Use argon or nitrogen gas to displace oxygen in vials, as fluorinated nucleosides are susceptible to oxidative degradation .

Advanced Research Questions

Q. How can researchers mitigate contamination risks in 15N2-labeled compounds during nitrogen fixation studies?

Commercial 15N2 gas stocks often contain contaminants like 15N-ammonium or nitrate, which inflate fixation rates. Pre-purify 15N2 gas by passing it through acidic KMnO4 traps to oxidize reduced nitrogen species. Validate purity via ion chromatography or colorimetric assays (e.g., indophenol method for NH4+). Include negative controls (unlabelled compound + 15N2 gas) to quantify background contamination .

Q. What experimental design considerations are critical when comparing acetylene reduction and 15N2 incorporation methods for nitrogen fixation assays?

Acetylene reduction measures gross fixation but lacks stoichiometric accuracy, while 15N2 quantifies net fixation but may underestimate due to isotopic dilution. To reconcile discrepancies:

  • Use parallel incubations with both methods.
  • Apply a correction factor (e.g., 3:1 C2H2:N2 ratio) validated for your model organism.
  • Account for diel variations by sampling at multiple time points .

Q. How can isotopic dilution affect pharmacokinetic studies of this compound, and how should it be addressed?

Isotopic dilution occurs when unlabelled endogenous molecules dilute the tracer, reducing signal-to-noise ratios. Use compartmental modeling (e.g., SAAM II software) to correct for dilution in metabolic pools. Administer the compound at >90% isotopic enrichment and measure background 13C/15N levels in control samples .

Q. What strategies optimize LC-MS detection of 13C/15N2-labeled metabolites in complex biological matrices?

  • Use hydrophilic interaction chromatography (HILIC) for polar metabolites.
  • Employ tandem mass tags (e.g., MRM transitions) targeting specific mass shifts.
  • Apply isotope pattern recognition algorithms (e.g., XCMS Online) to distinguish labeled peaks from natural abundance isotopes .

Key Methodological Recommendations

  • Contamination Control: Pre-test all isotopic stocks with mass-balance assays .
  • Data Normalization: Express fixation rates relative to cellular protein content or DNA yield to account for biomass variations .
  • Cross-Validation: Combine isotopic tracing with transcriptomics (e.g., qPCR for nifH genes) to link metabolic activity with gene expression .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.